![molecular formula C15H15F2N3O2S B4423711 1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine](/img/structure/B4423711.png)
1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Overview
Description
1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine is a complex organic compound that has garnered significant interest in various fields of scientific research This compound features a piperazine ring substituted with a pyridin-2-yl group and a sulfonyl group attached to a 3,4-difluorophenyl moiety
Preparation Methods
The synthesis of 1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through cyclization reactions involving appropriate amine precursors.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group is introduced via nucleophilic substitution reactions.
Attachment of the Sulfonyl Group: The sulfonyl group is attached to the 3,4-difluorophenyl moiety through sulfonation reactions, often using reagents like sulfonyl chlorides.
Final Coupling: The final step involves coupling the sulfonylated 3,4-difluorophenyl group with the piperazine core under controlled conditions, often using catalysts to facilitate the reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing large-scale reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical structure:
- Molecular Formula: C15H15F2N3O2S
- Average Mass: 339.36 g/mol
- IUPAC Name: 1-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-3-(1,3-thiazol-2-yl)urea
This structure indicates the presence of a sulfonamide group, which is significant for its biological activity.
Inhibition of Janus Kinase (JAK)
Recent studies have indicated that compounds similar to 1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine can act as inhibitors of Janus Kinase (JAK). JAKs are critical in the signaling pathways of various cytokines and growth factors, making them pivotal in the treatment of autoimmune diseases and certain cancers. The inhibition of JAK activity can lead to reduced inflammation and modulation of immune responses .
Glycine Transporter Inhibition
Research has identified this compound as a potential inhibitor of GlyT1 (glycine transporter 1), which plays a crucial role in neurotransmission. GlyT1 inhibitors are being explored for their therapeutic potential in treating schizophrenia and other neuropsychiatric disorders. The ability of this compound to enhance glycine levels in the synaptic cleft could improve cognitive functions and alleviate symptoms associated with these conditions .
Case Study: JAK Inhibition
A study focused on pyrrolo[2,3-d]pyrimidine compounds demonstrated that modifications to the sulfonamide moiety could enhance JAK inhibitory activity. The findings suggest that derivatives similar to this compound exhibit promising efficacy against JAK-mediated pathways .
Case Study: Neurotransmitter Modulation
In an experimental model assessing the effects of GlyT1 inhibitors, compounds structurally related to this compound showed improved aqueous solubility and reduced CYP inhibition compared to traditional piperidine analogues. These characteristics suggest enhanced bioavailability and therapeutic potential .
Potential Side Effects and Considerations
While the pharmacological applications are promising, it is essential to consider potential side effects associated with sulfonamide compounds. Common adverse effects may include hypersensitivity reactions and interactions with other medications due to their metabolic pathways. Ongoing research aims to elucidate these aspects further.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)piperazine: Lacks the sulfonyl and pyridin-2-yl groups, resulting in different chemical and biological properties.
1-(2,6-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine: Similar structure but with different fluorine substitution, leading to variations in reactivity and biological activity.
1-(3,4-Difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine: Contains an additional benzodioxin group, which may enhance its biological activity and specificity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.
Biological Activity
1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine is a compound of interest due to its potential therapeutic applications and biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C15H15F2N3O2S
- Molecular Weight : 339.36 g/mol
The structure can be represented as follows:
This compound has shown promise in various biological assays, particularly in modulating kinase activities. It is believed to interact with specific protein targets, influencing signaling pathways involved in cell proliferation and survival.
Target Proteins
- Janus Kinases (JAKs) : The compound exhibits inhibitory effects on JAKs, which are critical in mediating immune responses and hematopoiesis. Dysregulation of JAK activity is implicated in several diseases, including autoimmune disorders and cancers .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
Case Study 1: JAK Inhibition
In a study focusing on autoimmune diseases, this compound demonstrated effective inhibition of JAK pathways. The compound was tested on various immune cell types, leading to decreased cytokine production and improved clinical outcomes in animal models of autoimmune conditions .
Case Study 2: Cancer Cell Apoptosis
Another significant finding was the compound's ability to induce apoptosis in several cancer cell lines. The study revealed that treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased viability of cancer cells, suggesting its potential as an anticancer agent .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies have shown that the compound has an oral bioavailability rate of approximately 48% in preclinical models, which supports its potential for therapeutic use .
Properties
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O2S/c16-13-5-4-12(11-14(13)17)23(21,22)20-9-7-19(8-10-20)15-3-1-2-6-18-15/h1-6,11H,7-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBCOTQGIBXQIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332472 | |
Record name | 1-(3,4-difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199686 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
723330-62-9 | |
Record name | 1-(3,4-difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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